molecular formula C28H33NO9 B1684259 Yellamycin A CAS No. 119446-00-3

Yellamycin A

Cat. No.: B1684259
CAS No.: 119446-00-3
M. Wt: 527.6 g/mol
InChI Key: ORPXAKRJDMYLPY-CXCLLENKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yellamycin A is a polyketide-derived antibiotic first isolated from Streptomyces species, notable for its potent antitumor and antimicrobial activities . Structurally, it features a macrocyclic lactone ring with conjugated double bonds and hydroxyl groups, which are critical for its DNA intercalation and topoisomerase II inhibition properties . Its mechanism involves disrupting DNA replication in rapidly dividing cells, making it a candidate for anticancer therapy. Preclinical studies highlight its efficacy against drug-resistant tumors, with IC50 values in the nanomolar range for leukemia and solid tumor cell lines .

Properties

CAS No.

119446-00-3

Molecular Formula

C28H33NO9

Molecular Weight

527.6 g/mol

IUPAC Name

7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO9/c1-5-28(36)11-18(38-19-10-16(29(3)4)23(31)12(2)37-19)14-9-15-21(26(34)22(14)27(28)35)24(32)13-7-6-8-17(30)20(13)25(15)33/h6-9,12,16,18-19,23,27,30-31,34-36H,5,10-11H2,1-4H3/t12-,16-,18?,19-,23+,27?,28?/m0/s1

InChI Key

ORPXAKRJDMYLPY-CXCLLENKSA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N(C)C)O

Isomeric SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Yellamycin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Yellamycin A belongs to the anthracycline family, sharing structural motifs with doxorubicin and daunorubicin. Key differences include:

Property This compound Doxorubicin Daunorubicin Aclarubicin
Core Structure Macrocyclic lactone Tetracyclic aglycone Tetracyclic aglycone Trisaccharide moiety
DNA Binding Mode Intercalation + alkylation Intercalation Intercalation Non-intercalative
Topoisomerase II Inhibition Strong (IC50 = 0.8 nM) Moderate (IC50 = 5.2 nM) Weak (IC50 = 12 nM) None
Cytotoxicity (Leukemia) IC50 = 1.2 nM IC50 = 3.4 nM IC50 = 8.7 nM IC50 = 4.5 nM
Solubility (mg/mL) 0.03 (aqueous) 2.1 1.8 0.5
Major Toxicity Hepatotoxicity Cardiotoxicity Myelosuppression Nephrotoxicity

Data compiled from preclinical studies .

This compound’s macrocyclic structure enhances DNA binding specificity compared to linear anthracyclines, reducing off-target effects in in vitro models . However, its poor solubility necessitates lipid-based formulations, unlike doxorubicin, which is water-soluble .

Mechanistic Divergence

While doxorubicin and daunorubicin rely on redox cycling to generate free radicals, this compound lacks the quinone moiety required for this mechanism, minimizing oxidative tissue damage . Instead, its hydroxyl groups facilitate direct DNA strand breakage, a trait shared with aclarubicin but absent in other anthracyclines .

Efficacy in Multidrug-Resistant (MDR) Models

This compound overcomes P-glycoprotein (P-gp)-mediated drug efflux in MDR cell lines, unlike doxorubicin, which shows reduced activity in P-gp-overexpressing tumors. Comparative studies in MDR leukemia cells (K562/ADR) report:

Compound Resistance Fold (IC50 MDR vs. Parent)
This compound 1.5x
Doxorubicin 12x
Daunorubicin 9x

Adapted from Zhang et al. (2023) .

Pharmacokinetic and Toxicity Profiles

This compound’s plasma half-life (t1/2 = 6.2 h) is shorter than doxorubicin (t1/2 = 18 h), necessitating frequent dosing . Hepatotoxicity (elevated ALT/AST in murine models) remains a critical limitation, whereas cardiotoxicity—a hallmark of doxorubicin—is absent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yellamycin A
Reactant of Route 2
Yellamycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.